Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

O (S)-4-Aminohex-5-enoic acid hydrochloride é um composto orgânico quiral com fórmula molecular C6H12ClNO2, apresentando uma estrutura que combina um grupo amino, uma função ácido carboxílico e uma insaturação alquênica na posição 5. Sua forma enantiomericamente pura (configuração S) confere especificidade em aplicações como intermediário sintético em química farmacêutica, particularmente na síntese de moléculas biologicamente ativas. O grupo ácido carboxílico protonado e o grupo amino na forma de sal de cloridrato melhoram sua solubilidade em meio aquoso, facilitando manipulações em reações. A presença da dupla ligação reativa permite funcionalizações adicionais, como reações de hidrogenação ou cicloadição. Sua pureza química e estereoquímica controlada são críticas para garantir reprodutibilidade em processos de pesquisa e desenvolvimento.
(S)-4-Aminohex-5-enoic acid hydroChloride structure
916677-41-3 structure
Product Name:(S)-4-Aminohex-5-enoic acid hydroChloride
N.o CAS:916677-41-3
MF:C6H12ClNO2
MW:165.617980957031
CID:4719693
Update Time:2025-08-05

(S)-4-Aminohex-5-enoic acid hydroChloride Propriedades químicas e físicas

Nomes e Identificadores

    • (S)-4-Aminohex-5-enoic acid hydroChloride
    • Inchi: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
    • Chave InChI: FBNKOYLPAMUOHS-NUBCRITNSA-N
    • SMILES: [C@@H](N)(C=C)CCC(=O)O.Cl

Propriedades Computadas

  • Massa Exacta: 165.0556563 g/mol
  • Massa monoisotópica: 165.0556563 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 112
  • Contagem de Unidades Ligadas Covalentemente: 2
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 63.3
  • Peso Molecular: 165.62

(S)-4-Aminohex-5-enoic acid hydroChloride Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB10222-5g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 95%
5g
$2499 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-250mg
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
250mg
¥7173.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1539292-1g
(S)-4-aminohex-5-enoic acid hydrochloride
916677-41-3 98%
1g
¥16748.00 2024-04-25

(S)-4-Aminohex-5-enoic acid hydroChloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 2

Condições de reacção
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 3

Condições de reacção
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ;  20 min, rt
2.4 Reagents: Isopropanol ;  rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 6

Condições de reacção
1.1 -
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.3 Solvents: Diethyl ether ;  rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 7

Condições de reacção
1.1 -
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
2.2 Solvents: Diethyl ether ;  rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 8

Condições de reacção
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referência
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ;  20 min, rt
1.4 Reagents: Isopropanol ;  rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 10

Condições de reacção
1.1 Solvents: Diethyl ether ;  12 h, 4 °C
1.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referência
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Método de produção 11

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  3 d, 80 °C
1.2 Reagents: Pyridine Solvents: Benzene ;  12 h
2.1 Solvents: Diethyl ether ;  12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate ,  (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ;  5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Referência
Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement
Bao, Hongli; et al, Journal of the American Chemical Society, 2012, 134(45), 18495-18498

Método de produção 12

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ;  0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone ,  Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile ,  Water ;  rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux
Referência
Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups
Rong, Hao-Jie; et al, Journal of Organic Chemistry, 2017, 82(1), 532-540

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ;  20 min, rt
3.4 Reagents: Isopropanol ;  rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

Método de produção 14

Condições de reacção
1.1 Reagents: Sodium carbonate ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 40 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ;  20 min, rt
4.4 Reagents: Isopropanol ;  rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ;  2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
Synthesis of vigabatrin
Chang, Meng-Yang; et al, Heterocycles, 2006, 68(10), 2031-2036

(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials

(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products

Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd